1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F4I and its molecular weight is 290.00. The purity is usually 95%.
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Scientific Research Applications
Selective Continuous Flow Iodination
This study explores the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using continuous flow conditions, emphasizing the formation of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. The process involves the lithiation of C–H and subsequent treatment with iodine, highlighting the effectiveness of LDA and PhLi as bases. The research provides insights into the regioselectivity of iodination and the challenges in scaling up the process, showcasing the potential applications of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in continuous flow chemistry and iodination reactions (Dunn et al., 2018).
Synthesis of Soluble Fluoro-Polyimides
The paper discusses the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine, specifically 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, and aromatic dianhydrides. The resulting polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating potential applications in the development of materials with specific thermal and solubility properties (Xie et al., 2001).
Synthesis and Copolymerization of Fluoro-Iodo, Trifluoromethyl, and Trifluoromethoxy Compounds
This research introduces the synthesis and copolymerization of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. The study explores the properties and compositions of the resulting copolymers, potentially contributing to the development of materials with tailored properties for specific applications (Cimino et al., 2020).
Safety and Hazards
The safety data sheet indicates that 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with various biological targets depending on the specific context.
Mode of Action
For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N -dimethyl- (4-trifluoromethyl)benzamide . This suggests that 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene might also undergo similar reactions, leading to changes in its targets.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body
Result of Action
It’s known that the compound is associated with skin and eye irritation, as well as specific target organ toxicity (respiratory system) . This suggests that the compound might have cytotoxic effects, potentially leading to cellular damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.
Properties
IUPAC Name |
1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEWQVPSCXXERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673780 | |
Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110192-48-8 | |
Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.